Cas no 2228588-38-1 (2-(2-chloro-4,6-dimethylpyridin-3-yl)ethane-1-sulfonyl fluoride)

2-(2-chloro-4,6-dimethylpyridin-3-yl)ethane-1-sulfonyl fluoride 化学的及び物理的性質
名前と識別子
-
- 2-(2-chloro-4,6-dimethylpyridin-3-yl)ethane-1-sulfonyl fluoride
- 2228588-38-1
- EN300-1990465
-
- インチ: 1S/C9H11ClFNO2S/c1-6-5-7(2)12-9(10)8(6)3-4-15(11,13)14/h5H,3-4H2,1-2H3
- InChIKey: IUJBJPOBFGJBSC-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=C(C)C=C(C)N=1)CCS(=O)(=O)F
計算された属性
- せいみつぶんしりょう: 251.0183056g/mol
- どういたいしつりょう: 251.0183056g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 304
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 55.4Ų
2-(2-chloro-4,6-dimethylpyridin-3-yl)ethane-1-sulfonyl fluoride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1990465-0.05g |
2-(2-chloro-4,6-dimethylpyridin-3-yl)ethane-1-sulfonyl fluoride |
2228588-38-1 | 0.05g |
$1129.0 | 2023-09-16 | ||
Enamine | EN300-1990465-10.0g |
2-(2-chloro-4,6-dimethylpyridin-3-yl)ethane-1-sulfonyl fluoride |
2228588-38-1 | 10g |
$5774.0 | 2023-06-02 | ||
Enamine | EN300-1990465-0.5g |
2-(2-chloro-4,6-dimethylpyridin-3-yl)ethane-1-sulfonyl fluoride |
2228588-38-1 | 0.5g |
$1289.0 | 2023-09-16 | ||
Enamine | EN300-1990465-2.5g |
2-(2-chloro-4,6-dimethylpyridin-3-yl)ethane-1-sulfonyl fluoride |
2228588-38-1 | 2.5g |
$2631.0 | 2023-09-16 | ||
Enamine | EN300-1990465-5.0g |
2-(2-chloro-4,6-dimethylpyridin-3-yl)ethane-1-sulfonyl fluoride |
2228588-38-1 | 5g |
$3894.0 | 2023-06-02 | ||
Enamine | EN300-1990465-0.25g |
2-(2-chloro-4,6-dimethylpyridin-3-yl)ethane-1-sulfonyl fluoride |
2228588-38-1 | 0.25g |
$1235.0 | 2023-09-16 | ||
Enamine | EN300-1990465-10g |
2-(2-chloro-4,6-dimethylpyridin-3-yl)ethane-1-sulfonyl fluoride |
2228588-38-1 | 10g |
$5774.0 | 2023-09-16 | ||
Enamine | EN300-1990465-5g |
2-(2-chloro-4,6-dimethylpyridin-3-yl)ethane-1-sulfonyl fluoride |
2228588-38-1 | 5g |
$3894.0 | 2023-09-16 | ||
Enamine | EN300-1990465-1.0g |
2-(2-chloro-4,6-dimethylpyridin-3-yl)ethane-1-sulfonyl fluoride |
2228588-38-1 | 1g |
$1343.0 | 2023-06-02 | ||
Enamine | EN300-1990465-1g |
2-(2-chloro-4,6-dimethylpyridin-3-yl)ethane-1-sulfonyl fluoride |
2228588-38-1 | 1g |
$1343.0 | 2023-09-16 |
2-(2-chloro-4,6-dimethylpyridin-3-yl)ethane-1-sulfonyl fluoride 関連文献
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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10. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
2-(2-chloro-4,6-dimethylpyridin-3-yl)ethane-1-sulfonyl fluorideに関する追加情報
Introduction to 2-(2-chloro-4,6-dimethylpyridin-3-yl)ethane-1-sulfonyl fluoride (CAS No. 2228588-38-1)
2-(2-chloro-4,6-dimethylpyridin-3-yl)ethane-1-sulfonyl fluoride (CAS No. 2228588-38-1) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its unique structural and functional properties, serves as a crucial intermediate in the synthesis of various bioactive molecules. The presence of both chloro and sulfonyl fluoride substituents makes it a versatile building block for medicinal chemists, enabling the development of novel therapeutic agents.
The structure of 2-(2-chloro-4,6-dimethylpyridin-3-yl)ethane-1-sulfonyl fluoride incorporates a pyridine core, which is a common motif in many pharmacologically active compounds. The pyridine ring provides a suitable scaffold for further functionalization, allowing chemists to explore diverse chemical transformations. Specifically, the chloro group at the 2-position and the dimethyl groups at the 4 and 6 positions contribute to the compound's stability while also enhancing its reactivity in subsequent synthetic steps.
The sulfonyl fluoride moiety at the ethane-1 position is particularly noteworthy, as it is known to be highly reactive towards nucleophilic substitution reactions. This reactivity has been leveraged in various synthetic protocols to introduce new functional groups into complex molecules. In recent years, sulfonyl fluorides have been increasingly utilized in drug discovery due to their ability to enhance binding affinity and metabolic stability in target proteins.
Recent advancements in medicinal chemistry have highlighted the importance of 2-(2-chloro-4,6-dimethylpyridin-3-yl)ethane-1-sulfonyl fluoride in the development of small-molecule inhibitors. For instance, studies have demonstrated its utility in synthesizing potent kinase inhibitors, which are critical for treating cancers and inflammatory diseases. The compound's ability to undergo selective functionalization has allowed researchers to fine-tune its pharmacokinetic properties, making it an attractive candidate for further optimization.
In addition to its role in kinase inhibition, 2-(2-chloro-4,6-dimethylpyridin-3-yl)ethane-1-sulfonyl fluoride has been explored in the synthesis of antiviral agents. The pyridine scaffold is known to interact favorably with viral proteases and polymerases, providing a rational basis for its incorporation into drug candidates. Preliminary studies have shown promising results in inhibiting the replication of certain viruses by targeting key enzymatic residues.
The synthetic pathways involving 2-(2-chloro-4,6-dimethylpyridin-3-yl)ethane-1-sulfonyl fluoride are diverse and well-documented. One common approach involves the reaction of 2-chloro-4,6-dimethylpyridine with ethyl chlorosulfonate followed by nucleophilic substitution with an appropriate base. This method allows for high yields and good regioselectivity, making it a preferred route for industrial-scale production.
Another notable application of this compound is in the field of material science. The unique electronic properties of the pyridine ring make it suitable for use in organic semiconductors and light-emitting diodes (OLEDs). Researchers have successfully incorporated derivatives of 2-(2-chloro-4,6-dimethylpyridin-3-yl)ethane-1-sulfonyl fluoride into conjugated polymers, enhancing their charge transport capabilities.
The pharmacological potential of this compound is further underscored by its ability to modulate biological pathways associated with neurological disorders. Studies have suggested that derivatives of this molecule may exhibit neuroprotective effects by inhibiting aberrant protein aggregation associated with conditions such as Alzheimer's disease. These findings have opened new avenues for therapeutic intervention.
In conclusion, 2-(2-chloro-4,6-dimethylpyridin-3-yl)ethane-1-sulfonyl fluoride (CAS No. 2228588-38-1) is a multifaceted compound with significant applications across multiple domains of chemistry and biology. Its unique structural features and reactivity make it an invaluable tool for researchers seeking to develop novel therapeutic agents and advanced materials. As our understanding of its properties continues to grow, so too will its impact on scientific innovation.
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